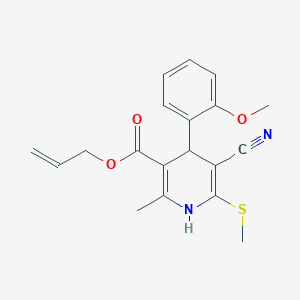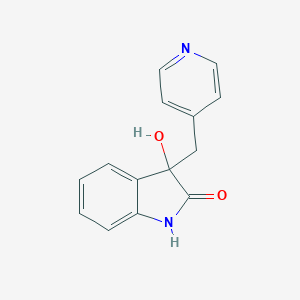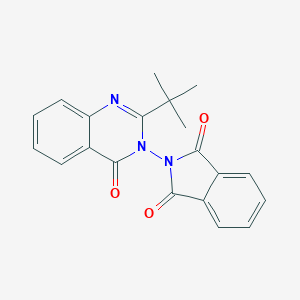![molecular formula C28H24N4O2S B379004 6-[(2-anilino-2-oxoethyl)sulfanyl]-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B379004.png)
6-[(2-anilino-2-oxoethyl)sulfanyl]-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydro-3-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2-anilino-2-oxoethyl)sulfanyl]-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydro-3-pyridinecarboxamide is a complex organic compound with a multifaceted structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-anilino-2-oxoethyl)sulfanyl]-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydro-3-pyridinecarboxamide typically involves multiple steps. One common method involves the reaction of cyanoacetamide with substituted aryl or heteryl amines, followed by further reactions to introduce the sulfanyl and carboxamide groups . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(2-anilino-2-oxoethyl)sulfanyl]-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional carbonyl groups, while reduction could produce more saturated derivatives .
Applications De Recherche Scientifique
6-[(2-anilino-2-oxoethyl)sulfanyl]-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydro-3-pyridinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for 6-[(2-anilino-2-oxoethyl)sulfanyl]-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to inhibition or activation of specific pathways. The exact pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-cyano-2-methyl-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide
- Methyl endo-8-cyano-exo-8-methyl-3-oxo-2-oxabicyclo[2.2.2]oct-5-ene-6-carboxylate
Uniqueness
What sets 6-[(2-anilino-2-oxoethyl)sulfanyl]-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydro-3-pyridinecarboxamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C28H24N4O2S |
|---|---|
Poids moléculaire |
480.6g/mol |
Nom IUPAC |
6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C28H24N4O2S/c1-19-25(27(34)32-22-15-9-4-10-16-22)26(20-11-5-2-6-12-20)23(17-29)28(30-19)35-18-24(33)31-21-13-7-3-8-14-21/h2-16,26,30H,18H2,1H3,(H,31,33)(H,32,34) |
Clé InChI |
GSLSQFVPXPAOSC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
SMILES canonique |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B378921.png)

![N-(1,5-dimethylhexyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B378923.png)

![(7Z)-3-(3-methylphenyl)-7-(pyridin-2-ylmethylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one](/img/structure/B378929.png)

![N-[2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylphenyl]furan-2-carboxamide](/img/structure/B378934.png)
![N-{2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl}-2-thiophenecarboxamide](/img/structure/B378935.png)

![N-(3-methylbenzoyl)-N'-{2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl}thiourea](/img/structure/B378937.png)
![4-chloro-N-{2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl}benzamide](/img/structure/B378938.png)
![N-butyryl-N'-{2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl}thiourea](/img/structure/B378940.png)
![N-(4-fluorobenzoyl)-N'-{2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl}thiourea](/img/structure/B378941.png)
![ethyl 4-(4-bromophenyl)-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B378943.png)
